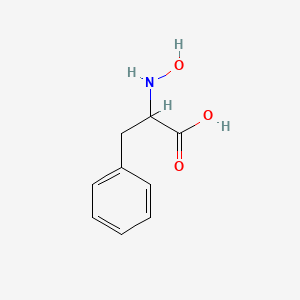
2-(Hydroxyamino)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxyamino)-3-phenylpropanoic acid, also known as L-3,4-dihydroxyphenylalanine hydroxylase (L-DOPA) or levodopa, is an amino acid that is commonly used in the treatment of Parkinson's disease. L-DOPA is a precursor to dopamine, a neurotransmitter that is essential for the proper functioning of the brain. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease.
Wirkmechanismus
L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease. Dopamine is a neurotransmitter that is essential for the proper functioning of the brain. Dopamine is involved in the regulation of movement, mood, and motivation. In Parkinson's disease, the loss of dopamine-producing neurons in the brain leads to a decrease in dopamine levels, which results in the symptoms of Parkinson's disease. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
L-DOPA has several biochemical and physiological effects. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease. Dopamine is involved in the regulation of movement, mood, and motivation. L-DOPA also increases the levels of other neurotransmitters, such as norepinephrine and epinephrine, which can have beneficial effects on mood and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
L-DOPA has several advantages and limitations for lab experiments. One advantage is that L-DOPA is readily available and relatively inexpensive. L-DOPA is also easy to administer and has a well-established safety profile. One limitation is that L-DOPA can have variable effects on different individuals, which can make it difficult to interpret the results of lab experiments.
Zukünftige Richtungen
There are several future directions for the study of L-DOPA. One direction is the development of new and improved formulations of L-DOPA that can improve its effectiveness and reduce its side effects. Another direction is the study of L-DOPA in the treatment of other neurological disorders, such as Huntington's disease and schizophrenia. Finally, there is a need for further research into the mechanisms of action of L-DOPA, which can help to identify new targets for the treatment of neurological disorders.
Synthesemethoden
L-DOPA can be synthesized from the amino acid phenylalanine. The first step in the synthesis of L-DOPA is the hydroxylation of phenylalanine to form L-tyrosine. L-tyrosine is then decarboxylated to form dopamine. Finally, dopamine is hydroxylated to form L-DOPA.
Wissenschaftliche Forschungsanwendungen
L-DOPA has been extensively studied for its use in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease. L-DOPA has also been studied for its potential use in the treatment of other neurological disorders, such as Huntington's disease and schizophrenia.
Eigenschaften
IUPAC Name |
2-(hydroxyamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJSQTVPKSYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637147.png)

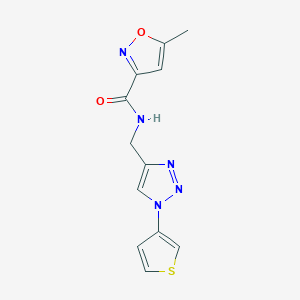
![2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2637151.png)
![1-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2637152.png)
![5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2637157.png)
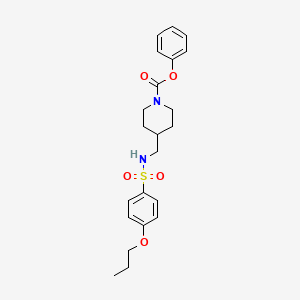
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2637159.png)
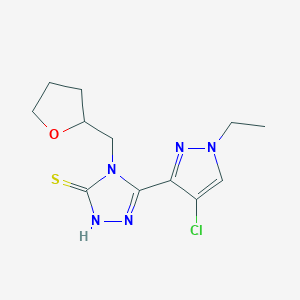
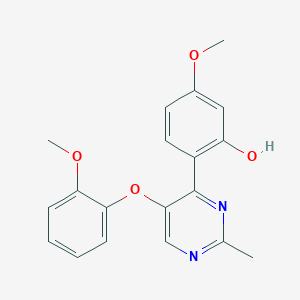

![3-Chloro-2-{4-[(4-chlorobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2637167.png)
![{[7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2637169.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2637170.png)